3-Bromo-4-cyclopropylbenzoic acid
Overview
Description
3-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2. It is characterized by a bromine atom and a cyclopropyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by the bromination of 4-cyclopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Another method involves the alkylation of benzoic acid with cyclopropylmethyl chloride in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-bromo-4-cyclopropylbenzoic anhydride.
Reduction: 3-hydroxy-4-cyclopropylbenzoic acid.
Substitution: 3-hydroxy-4-cyclopropylbenzoic acid or 3-amino-4-cyclopropylbenzoic acid.
Scientific Research Applications
3-Bromo-4-cyclopropylbenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including quinolone antibacterials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
3-Bromo-4-cyclopropylbenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-4-cyclopropylbenzoic acid and 3-fluoro-4-cyclopropylbenzoic acid. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
3-Chloro-4-cyclopropylbenzoic acid
3-Fluoro-4-cyclopropylbenzoic acid
3-Iodo-4-cyclopropylbenzoic acid
Properties
IUPAC Name |
3-bromo-4-cyclopropylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCOWWLLABAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660780 | |
Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-50-8 | |
Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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